molecular formula C32H56N2P2Pd B578118 Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) CAS No. 1233717-68-4

Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)

Cat. No. B578118
M. Wt: 637.182
InChI Key: SSPOQURGNAWORH-UHFFFAOYSA-N
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Description

Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is used in cross-coupling including sp2-sp3 coupling, especially Suzuki, Negishi-type, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions .


Synthesis Analysis

This compound is an organophosphine compound and can be used as an organophosphine ligand. It is used in a highly-active palladium precatalyst for the efficient amination of aryl chloride .


Molecular Structure Analysis

The chemical formula of Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is C32H56N2P2Pd .


Chemical Reactions Analysis

This compound is commonly used as a catalyst in various reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) is a solid at 20°C .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) and its related palladium complexes have been widely explored for their catalytic applications in organic synthesis. The robust palladium-catalyzed arylation of ortho-sulfanyl aryl halides with sodium tetraarylborates, facilitated by similar palladium complexes, demonstrates the ability of these catalysts to overcome the poisoning behavior of aryl sulfides in cross-coupling reactions, thus providing a reliable route to 2-sulfanylbiaryls. This method is applicable to a variety of aryl halides and tolerates numerous functional groups, offering practical solutions for synthesizing π-extended dibenzothiophenes through a combination with Pummerer-type cyclization (Vasu, Hausmann, Saito, Yanagi, Yorimitsu, & Osuka, 2017).

Enhancing Alkoxycarbonylation Reactions

Application in Silyl-Heck Reaction

In the rational design of ligands for the silyl-Heck reaction, a second-generation ligand was developed for the preparation of allylsilanes, demonstrating the suppression of starting material alkene isomerization and significantly improving yields from simple alkene starting materials. This innovation underlines the importance of selecting appropriate ligands for enhancing the efficiency of palladium-catalyzed reactions, showcasing the role of electronic and steric properties of ligands in optimizing catalytic activity (McAtee, Yap, & Watson, 2014).

Selective Catalysis for (Bio-)Adipic Acid Synthesis

The development of sterically bulky diphosphines and their palladium complexes has facilitated the selective hydroxycarbonylation of pentenoic acid isomers to produce adipic acid, a crucial precursor for nylon production. This method demonstrates high selectivity and efficiency, highlighting the potential of tailored ligand design in improving the selectivity and performance of palladium-catalyzed reactions for industrial applications (Low, Nobbs, Meurs, Stubbs, Drent, Aitipamula, & Pung, 2015).

Safety And Hazards

This compound causes serious eye irritation and may cause respiratory irritation. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H28NP.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;/h2*9-12H,1-8H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPOQURGNAWORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56N2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)

CAS RN

1233717-68-4
Record name Bis[di-tert-butyl-(4-dimethyl-aminophenyl)phosphine]Palladium (0)
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